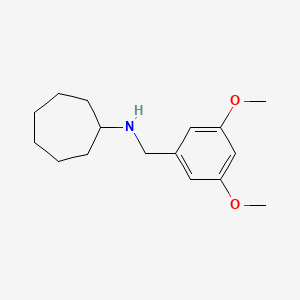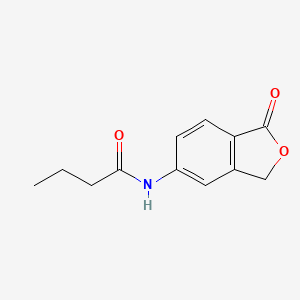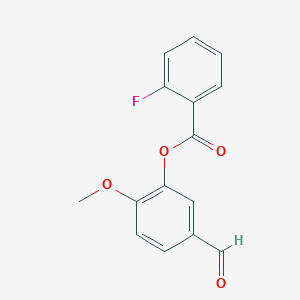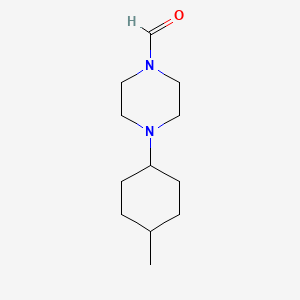![molecular formula C15H18BrN3OS B5780675 2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5780675.png)
2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide, also known as BRD0705, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. BRD0705 is a novel inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression.
Aplicaciones Científicas De Investigación
2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. BET proteins play a critical role in regulating the expression of genes that are involved in these diseases. This compound has been shown to inhibit BET proteins, leading to the downregulation of these disease-associated genes. This makes this compound a promising candidate for drug development.
Mecanismo De Acción
2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide inhibits BET proteins by binding to their bromodomains, which are responsible for recognizing acetylated lysine residues on histone proteins. This binding prevents BET proteins from binding to chromatin, leading to the downregulation of target genes. The inhibition of BET proteins by this compound has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by downregulating the expression of anti-apoptotic genes. In animal models of inflammation, this compound reduces the production of pro-inflammatory cytokines, leading to a decrease in inflammation. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. Its specificity for BET proteins also makes it a useful tool for studying the role of BET proteins in various diseases. However, the use of this compound in lab experiments is limited by its solubility and stability. These limitations can be overcome by using appropriate solvents and storage conditions.
Direcciones Futuras
There are several future directions for the research on 2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide. One direction is to further investigate its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce toxicity. Additionally, the development of new BET inhibitors based on the structure of this compound could lead to the discovery of more potent and selective inhibitors. Overall, the research on this compound has the potential to lead to the development of novel therapeutics for various diseases.
Métodos De Síntesis
The synthesis of 2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide involves a multi-step process that starts with the reaction of 6-bromo-1H-benzimidazole with thioacetic acid. The resulting product is then reacted with cyclohexylamine to obtain the final product, this compound. The synthesis of this compound has been optimized to improve its yield and purity, making it a suitable candidate for further scientific research.
Propiedades
IUPAC Name |
2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3OS/c16-10-6-7-12-13(8-10)19-15(18-12)21-9-14(20)17-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNUZDZTYJEYJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5780626.png)


![N-[4-(3-methylphenoxy)phenyl]-2-nitrobenzamide](/img/structure/B5780640.png)
![ethyl 4-methyl-2-[(5-methyl-2-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5780647.png)
![N''-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5780656.png)
![2-hydroxy-5-({phenyl[(phenylsulfonyl)imino]methyl}amino)benzoic acid](/img/structure/B5780670.png)


![4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5780705.png)